molecular formula C10H14ClN5 B1402611 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride CAS No. 1361116-01-9

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride

Cat. No.: B1402611
CAS No.: 1361116-01-9
M. Wt: 239.7 g/mol
InChI Key: KRLZKYDBNJBEMJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-b]pyrazine core substituted with a methyl group at position 1 and a pyrrolidin-3-yl moiety at position 2. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Key structural attributes include:

  • Pyrazolo[3,4-b]pyrazine core: A bicyclic system with nitrogen atoms at positions 1, 4, and 5.
  • Substituents: The methyl group at N1 improves metabolic stability, while the pyrrolidin-3-yl group at C3 may influence target binding and pharmacokinetics .
  • Hydrochloride salt: Enhances aqueous solubility for in vivo applications .

Properties

IUPAC Name

1-methyl-3-pyrrolidin-3-ylpyrazolo[3,4-b]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-15-10-9(12-4-5-13-10)8(14-15)7-2-3-11-6-7;/h4-5,7,11H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLZKYDBNJBEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CN=C2C(=N1)C3CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with a 1-substituted pyrazole derivative, such as 1-methyl-3-aminopyrazole, which acts as a nucleophilic component. The pyrrolidin-3-yl substituent is introduced via nucleophilic substitution or amination reactions using pyrrolidine derivatives.

Key intermediates include:

  • 3-Aminopyrazole derivatives.
  • Bicyclic pyrazolo[3,4-b]pyrazine intermediates.
  • Functionalized intermediates bearing protected amino groups for later substitution.

Core Ring Construction

The bicyclic pyrazolo[3,4-b]pyrazine core is constructed through cyclocondensation reactions involving 3-aminopyrazole and suitable 1,3-biselectrophiles such as dicarbonyl compounds or their derivatives. The mechanism involves nucleophilic attack by the amino group and/or the β-position sp^2 carbon of the pyrazole on the electrophilic carbons, followed by dehydration to form the fused heterocycle.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Buchwald–Hartwig amination, Miyaura borylation, and Suzuki coupling, are crucial for installing various substituents and functional groups on the heterocyclic scaffold.

  • Buchwald–Hartwig amination enables the coupling of aryl halides with amines to introduce the pyrrolidinyl substituent or related amine groups.
  • Miyaura borylation followed by Suzuki coupling allows the introduction of aryl or heteroaryl groups at specific positions on the pyrazolo[3,4-b]pyrazine core.

Typical conditions include Pd catalysts (e.g., Pd2(dba)3, Pd(PPh3)4), phosphine ligands (Xantphos, S-Phos), bases (Cs2CO3, KF), and solvents like dry DMF or dioxane under inert atmosphere at elevated temperatures (80–120 °C).

Functional Group Transformations and Deprotection

Protecting groups such as para-methoxybenzyl and ethyl esters are employed during synthesis to mask reactive sites. Deprotection steps involve:

  • Treatment with trifluoroacetic acid (TFA) to remove para-methoxybenzyl groups.
  • Basic hydrolysis with NaOH in methanol/water mixtures to remove ester groups.

These steps yield crucial intermediates for final amination or condensation reactions.

Final Amination and Salt Formation

The final step involves condensation of the intermediate pyrazolo[3,4-b]pyrazine with pyrrolidine or its derivatives under amide coupling conditions using reagents like PyBOP and bases such as DIPEA. This step installs the pyrrolidin-3-yl substituent at the 3-position.

The hydrochloride salt is formed by treatment with hydrochloric acid, enhancing the compound’s stability and solubility for biological applications.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole derivative synthesis Starting from 3-aminopyrazole Formation of 1-methyl-3-aminopyrazole
2 Cyclocondensation Reaction with 1,3-biselectrophile (e.g., dicarbonyl) Formation of pyrazolo[3,4-b]pyrazine core
3 Buchwald–Hartwig amination Pd2(dba)3, Xantphos, Cs2CO3, DMF, 120 °C Introduction of amino substituents
4 Miyaura borylation + Suzuki Pd catalysts, bases, dioxane/H_2O, 80–100 °C Installation of aryl/heteroaryl groups
5 Deprotection TFA (for PMB), NaOH/MeOH-H_2O Removal of protecting groups
6 Final amination PyBOP, DIPEA, appropriate amine (pyrrolidine) Attachment of pyrrolidin-3-yl substituent
7 Salt formation HCl treatment Formation of hydrochloride salt for stability

Research Findings and Optimization Notes

  • The palladium-catalyzed steps require careful ligand and base selection to optimize yields, typically ranging from 50% to 70% per step.
  • Deprotection conditions must be mild enough to preserve sensitive heterocycles but effective in removing protecting groups.
  • The final amination step benefits from the use of coupling reagents like PyBOP to achieve high coupling efficiency.
  • The hydrochloride salt form improves compound handling and biological assay compatibility.

Chemical Reactions Analysis

Oxidation of Methyl and Pyrrolidine Groups

The 1-methyl group undergoes oxidative demethylation under strong oxidizing agents (e.g., KMnO₄ in acidic media), forming a carboxylic acid derivative. Similarly, the pyrrolidine moiety can be oxidized to a pyrrolidone structure using RuO₄ or H₂O₂/Fe²⁺ systems .

Key oxidative pathways:

SubstrateReagents/ConditionsProduct
1-Methyl groupKMnO₄, H₂SO₄, 80°C1-Carboxy-pyrazolo-pyrazine
Pyrrolidine ringH₂O₂, FeSO₄, 50°C3-(Pyrrolidin-2-one) derivative

Functionalization of the Pyrrolidine Moiety

The secondary amine in the pyrrolidine ring participates in N-alkylation and acylation reactions. For example:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in pyridine .

Representative reaction:

text
Compound + CH₃I → 1-Methyl-3-(N-methylpyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine Conditions: K₂CO₃, DMF, 25°C, 8 h[6]

Condensation and Cyclization Reactions

The pyrazole nitrogen and pyrazine ring participate in intramolecular cyclization with dielectrophilic reagents (e.g., aldehydes or nitriles), forming fused heterocycles. For example, condensation with malononitrile yields pyrazolo[1,5-a]pyrimidines .

Mechanistic pathway:

  • Tautomerization to the 5H-pyrazole form.

  • Nucleophilic attack at C4 by malononitrile.

  • Cyclization via elimination of H₂O.

Salt Formation and Stability

Hydrolysis kinetics:

pHHalf-life (25°C)
7.4>48 h
10.02.5 h

Comparative Reactivity with Structural Analogs

The table below contrasts reactivity trends between the target compound and related pyrazolo-pyrazine derivatives:

FeatureTarget CompoundBAY 41-2272 (Analog)
Methyl oxidationForms carboxylic acidResistant to oxidation
Suzuki couplingRequires halogenation Native chloride enables coupling
Pyrrolidine reactivityN-alkylation dominant No pyrrolidine moiety

Scientific Research Applications

Research indicates that this compound acts as a soluble guanylyl cyclase (sGC) activator . This mechanism is crucial for regulating vascular tone and blood pressure, suggesting potential applications in treating cardiovascular diseases by promoting vasodilation and reducing hypertension .

Additionally, compounds structurally similar to 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride have shown promise in inhibiting specific protein kinases involved in cancer progression and inflammatory responses. This highlights its potential as a therapeutic agent in both oncology and inflammatory diseases .

Applications in Research

The primary applications of this compound are found within pharmaceutical research and development:

  • Cardiovascular Research : Due to its role as an sGC activator, it is being explored for its potential to treat hypertension and other cardiovascular conditions.
  • Oncology : The ability to inhibit protein kinases positions this compound as a candidate for developing anti-cancer therapies.
  • Inflammatory Diseases : As it modulates pathways involved in inflammation, it may be beneficial in treating various inflammatory disorders.

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity with various enzymes and receptors. Understanding these interactions is critical for predicting pharmacological effects and optimizing drug design .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyrazine Derivatives

Compound Name Substituents (Positions) Molecular Weight Biological Target/Activity Key References
Target Compound 1-Me, 3-(pyrrolidin-3-yl) ~300–350 g/mol* Not explicitly stated (inferred kinase/mGluR activity)
PF-470 (1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine) 1-Me, 3-(4-Me-pyridin-3-yl), 6-(pyridin-2-ylmethoxy) 377.39 g/mol mGluR5 negative allosteric modulator (IC₅₀ = 2.5 nM)
14g (1H-Pyrazolo[3,4-b]pyrazin-3-amine) 3-NH₂ ~200–220 g/mol SGK1 inhibitor (IC₅₀ = 1.2 nM)
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide HCl 1-(2-Fluorobenzyl), 3-carboximidamide 337.78 g/mol Riociguat precursor (treatment for pulmonary hypertension)
4-Aryl-5-cyano-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridin-6-ones 3-Me, 4-Aryl, 5-CN, 6-O ~350–400 g/mol Antimicrobial/antifungal agents

*Estimated based on structural analogs.

Physicochemical Comparison

  • LogD and Lipophilicity : PF-470 and SGK1 inhibitors (e.g., 14g) exhibit LogD values of 2.0–2.7, aligning with Lipinski’s rule of five for oral bioavailability .
  • Solubility : Hydrochloride salts (e.g., target compound and riociguat precursor) show improved aqueous solubility (>10 mg/mL in PBS) compared to free bases .

Key Differentiators and Implications

  • Pyrrolidine vs.
  • Salt Forms : Hydrochloride salts (target compound, riociguat precursor) are preferred for injectable formulations, whereas free bases (e.g., PF-470) are optimized for oral delivery .
  • Synthetic Complexity : The target compound’s synthesis likely requires fewer steps than PF-470, which involves multi-stage functionalization of the pyrazolo[3,4-b]pyrazine core .

Biological Activity

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyrazine core with a methyl group and a pyrrolidine substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Property Details
IUPAC Name This compound
CAS Number 1361116-01-9
Molecular Formula C₁₁H₁₆ClN₄
Molecular Weight 275.18 g/mol

Research indicates that this compound acts primarily as a soluble guanylyl cyclase (sGC) activator , which plays a crucial role in regulating vascular tone and blood pressure. By promoting vasodilation, it shows potential for treating cardiovascular diseases such as hypertension . Additionally, it may inhibit specific protein kinases involved in cancer progression and inflammatory responses, suggesting its utility in oncology and inflammatory diseases .

Cardiovascular Effects

The activation of sGC by this compound leads to increased levels of cyclic GMP (cGMP), which mediates vasodilation. This mechanism has been linked to potential therapeutic effects in managing conditions like hypertension .

Anticancer Potential

Similar compounds have demonstrated activity against various cancer cell lines by inhibiting pathways critical for tumor growth. For instance, studies on pyrazole derivatives have shown promising results in inhibiting BRAF(V600E) mutations associated with certain cancers . The specific interactions of this compound with cancer-related kinases warrant further investigation.

Anti-inflammatory Activity

In addition to its cardiovascular and anticancer properties, the compound has been noted for its anti-inflammatory effects. It may modulate the production of pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases .

Research Findings

Several studies have explored the biological activity of related pyrazole compounds, providing insights into their mechanisms and therapeutic potentials:

  • Case Study 1 : A series of pyrazole derivatives were tested for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity and led to significant synergistic effects when combined with doxorubicin .
  • Case Study 2 : Research on pyrazole-based compounds demonstrated their inhibitory activity against xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation. Compounds exhibited moderate inhibitory effects with IC50 values around 72 μM .

Q & A

Q. What are the key considerations for optimizing the synthesis yield of 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, in analogous pyrazolo-pyrimidine syntheses, hydrochloric acid (HCl) is used to protonate intermediates, with yields highly dependent on temperature gradients (e.g., heating to 50°C to dissolve precipitates) and purification protocols like cold filtration and prolonged drying (up to 39 hours under suction) . Reaction stoichiometry (e.g., 1.0 M HCl) and solvent selection (aqueous vs. organic phases) also significantly impact yield. Post-synthesis characterization via 1^1H NMR (e.g., DMSO-d6d_6 solvent) ensures product integrity .

Q. How should researchers characterize the crystalline form and purity of this compound?

Methodological Answer: X-Ray Powder Diffraction (XRPD) is critical for identifying crystalline phases, with peak positions and intensities (e.g., 2θ values) confirming polymorphic stability . Complementary techniques include:

  • 1^1H NMR : Assign proton environments (e.g., δ 9.39 ppm for NH groups, δ 1.73 ppm for methyl substituents) .
  • HPLC : Assess purity by monitoring retention times and peak symmetry, particularly for salts prone to hygroscopicity .
  • Elemental Analysis : Verify stoichiometry of the hydrochloride salt (e.g., Cl^- content).

Advanced Research Questions

Q. How can computational methods aid in designing derivatives or improving reaction pathways for this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, catalyst selection) . Molecular docking studies can further guide structural modifications for target binding (e.g., kinase inhibitors) by modeling interactions between the pyrazolo-pyrazine core and active sites.

Q. What strategies are effective in establishing structure-activity relationships (SAR) for pyrazolo-pyrazine derivatives?

Methodological Answer: SAR studies require systematic substitution at key positions:

  • Pyrrolidine modifications : Introduce chiral centers (e.g., (R)- or (S)-configurations) to assess stereochemical impacts on bioactivity .
  • Pyrazolo-pyrazine core substitutions : Replace methyl groups with electron-withdrawing/donating moieties (e.g., halogens, methoxy) to modulate electronic properties .
  • Pharmacophore mapping : Use X-ray crystallography or NMR to identify critical hydrogen-bonding motifs (e.g., NH···Cl interactions in hydrochloride salts) .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

Methodological Answer: Contradictions in NMR or XRPD data often arise from:

  • Solvent effects : DMSO-d6d_6 may cause peak broadening for NH groups, requiring alternative solvents (e.g., CDCl3_3) .
  • Polymorphism : Use variable-temperature XRPD to detect phase transitions or hydrate formation .
  • Dynamic proton exchange : Low-temperature NMR (e.g., -40°C) can resolve overlapping signals for labile protons .

Safety and Handling

Q. What are the critical safety protocols for handling this hydrochloride salt in laboratory settings?

Methodological Answer:

  • Eye/Skin Contact : Immediate flushing with water (≥15 minutes) and medical consultation are mandatory, as hydrochloride salts can cause severe irritation .
  • Inhalation : Use fume hoods during synthesis to avoid aerosolized particles.
  • Storage : Keep in desiccators at 2–8°C to prevent deliquescence, as hygroscopicity may alter crystallinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride

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